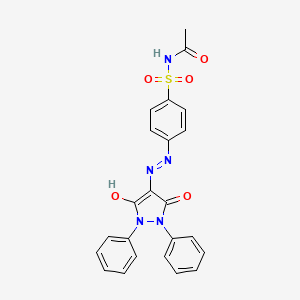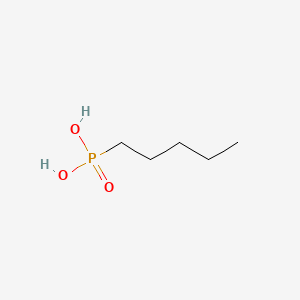
2-Acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 401440: is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is part of the National Cancer Institute’s Developmental Therapeutics Program, which aims to discover and develop new cancer treatments. NSC 401440 has shown promise in preliminary studies, making it a subject of interest for further research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 401440 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and specific reaction temperatures and times to achieve the desired product.
Industrial Production Methods: Industrial production of NSC 401440 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous chemicals.
Análisis De Reacciones Químicas
Types of Reactions: NSC 401440 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the specific substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 401440 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment and other diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 401440 involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that NSC 401440 may affect cell proliferation, apoptosis, and other critical processes.
Comparación Con Compuestos Similares
NSC 401440 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: Another compound in the National Cancer Institute’s Developmental Therapeutics Program with similar properties but different molecular targets.
NSC 789012: A compound with comparable chemical structure but distinct biological activity.
The uniqueness of NSC 401440 lies in its specific molecular interactions and potential therapeutic applications, which may differ from those of similar compounds.
Propiedades
Número CAS |
7507-87-1 |
|---|---|
Fórmula molecular |
C9H8O5 |
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
2-acetyl-3-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C9H8O5/c1-4(10)7-5(11)3-6(14-2)8(12)9(7)13/h3,13H,1-2H3 |
Clave InChI |
ODTMCYANAUQYCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)C(=CC1=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















